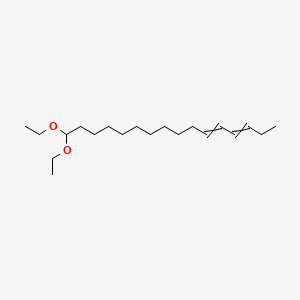

(Z,Z)-11,13-Hexadecadienal diethyl acetal

説明

Structure

2D Structure

特性

CAS番号 |

71673-23-9 |

|---|---|

分子式 |

C20H38O2 |

分子量 |

310.5 g/mol |

IUPAC名 |

(3Z,5Z)-16,16-diethoxyhexadeca-3,5-diene |

InChI |

InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h7-10,20H,4-6,11-19H2,1-3H3/b8-7-,10-9- |

InChIキー |

CBJGIKWGCGTVMA-QRLRYFCNSA-N |

SMILES |

CCC=CC=CCCCCCCCCCC(OCC)OCC |

異性体SMILES |

CC/C=C\C=C/CCCCCCCCCC(OCC)OCC |

正規SMILES |

CCC=CC=CCCCCCCCCCC(OCC)OCC |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Strategies

Chemo- and Stereoselective Synthesis of (Z,Z)-11,13-Hexadecadienal Diethyl Acetal (B89532) and its Precursors

The creation of the specific (Z,Z) geometry of the two double bonds in the hexadecadienal backbone, coupled with the aldehyde functional group protected as a diethyl acetal, requires careful strategic planning to ensure high purity and yield. tandfonline.com

Convergent and Linear Synthetic Approaches

The synthesis of complex molecules can be approached through either linear or convergent strategies. wikipedia.org

Convergent syntheses are particularly advantageous as they allow for late-stage coupling, minimizing the number of steps performed on a complex, and potentially unstable, backbone. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds with high chemo- and stereoselectivity, making them indispensable for the synthesis of conjugated dienes. mdpi.comresearchgate.netresearchgate.net

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a cornerstone for creating C(sp²)-C(sp) bonds under mild conditions, which is ideal for synthesizing precursors to conjugated dienes. wikipedia.orgyoutube.com

A key strategy for synthesizing the (Z,Z)-diene system of the target compound involves the Sonogashira coupling of a vinyl halide with a terminal alkyne. For instance, the synthesis of the parent aldehyde, (11Z,13Z)-hexadecadienal, was achieved by coupling 10-iododecanal with trimethylsilylacetylene. tandfonline.com This forms an enyne precursor. The (Z)-double bond can then be introduced through stereoselective reduction of the alkyne, for example, via hydroboration-protonolysis. tandfonline.com The reaction is highly versatile, tolerating a wide range of functional groups. youtube.com

The general mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. youtube.com The palladium cycle includes oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate. youtube.comyoutube.com

Table 1: Example of Sonogashira Coupling in Pheromone Precursor Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin compound) with an organic halide or pseudohalide. mdpi.comwikipedia.orglibretexts.org A significant advantage of the Stille coupling is its ability to proceed with retention of the stereochemistry of the reactants, making it highly suitable for constructing stereodefined conjugated dienes. mdpi.comwikipedia.org

To construct a (Z,Z)-diene, a (Z)-vinylstannane can be coupled with a (Z)-vinyl halide. The reaction tolerates a wide variety of functional groups and the organostannane reagents are stable to air and moisture. wikipedia.orgorganic-chemistry.org The nontransferable ligands on the tin atom are typically butyl or methyl groups. researchgate.net The mechanism follows the typical palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 2: Stille Coupling for Diene Synthesis

| Vinyl Halide | Organostannane | Catalyst | Product Stereochemistry | Reference |

|---|

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. chem-station.comorgoreview.com This reaction is a powerful method for the functionalization of olefins and the synthesis of substituted alkenes and conjugated dienes. mdpi.commdpi.com The reaction is typically highly regioselective and stereoselective. chem-station.com

In the context of synthesizing the (Z,Z)-diene system, a Heck reaction could be envisioned between a terminal alkene and a (Z)-vinyl halide. However, controlling the stereochemistry of the newly formed double bond can be challenging. Often, the reaction favors the formation of the more stable (E)-isomer. mdpi.com Despite this, intramolecular Heck reactions have been successfully used in the total synthesis of various natural products, including the creation of complex ring systems. nih.govrsc.org Tandem processes, such as a Wittig reaction followed by an intramolecular Heck reaction, have also been developed to create conjugated systems. rsc.org

Catalytic Dienylation Methodologies

Catalytic dienylation has emerged as a direct and powerful strategy for the stereoselective synthesis of conjugated dienes. nih.gov This approach involves the direct installation of a four-carbon dienyl unit, bypassing the need for sequential bond formation. nih.govnih.gov

One notable method uses readily available sulfolenes as dienylating agents. nih.govnih.gov Sulfolenes can be seen as masked and stable forms of 1,3-dienes. nih.gov In the presence of a base, the sulfolene ring opens to form a sulfinate intermediate. This intermediate then undergoes a palladium-catalyzed desulfitative cross-coupling with an aryl or vinyl halide to yield the conjugated diene. nih.govnih.gov

Crucially, the substitution pattern on the sulfolene precursor determines the regio- and stereoselectivity of the resulting diene. This method has proven particularly effective for synthesizing challenging (1Z)-conjugated dienes in good yields. nih.gov

Table 3: Stereoselectivity in Sulfolene-Based Dienylation

| Sulfolene Substitution | Substrate | Catalyst System | Product Selectivity | Reference |

|---|---|---|---|---|

| Unsubstituted or E-Alkyl | Aryl Halide | Pd(OAc)₂, dppbz | E-selective | nih.gov |

This methodology provides a scalable and practical route to substituted conjugated dienes, including those with cis double bonds, which are often difficult to synthesize using other methods. nih.gov

Hydroboration-Protonolysis Sequences

The hydroboration-protonolysis sequence is a classic and effective method for the stereospecific synthesis of alkenes, including the (Z,Z)-diene moiety. This two-step process allows for the introduction of hydrogen atoms with defined stereochemistry.

The synthesis often starts with a conjugated enyne precursor. The hydroboration of the alkyne with a sterically hindered borane (B79455), such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), proceeds via a syn-addition of the boron and hydrogen atoms across the triple bond. masterorganicchemistry.com This step forms a vinylborane (B8500763) intermediate. Subsequent protonolysis of the carbon-boron bond with a carboxylic acid, like acetic acid, replaces the boron atom with a hydrogen atom, crucially retaining the stereochemistry. youtube.com This sequence, when applied to a (Z)-enyne, yields a (Z,Z)-diene.

Table 2: Steps in Hydroboration-Protonolysis for (Z,Z)-Diene Synthesis

| Step | Reagents | Outcome | Stereochemistry | Reference |

|---|---|---|---|---|

| Hydroboration | Sterically hindered borane (e.g., 9-BBN) | Formation of a vinylborane | syn-addition | masterorganicchemistry.com |

| Protonolysis | Carboxylic acid (e.g., Acetic Acid) | Replacement of boron with hydrogen | Retention of configuration | youtube.com |

Protecting Group Chemistry in Acetal Synthesis and Manipulation

Protecting groups are fundamental in multi-step organic synthesis to ensure chemoselectivity. wikipedia.org The aldehyde group in (Z,Z)-11,13-Hexadecadienal is highly reactive and would not survive many of the reaction conditions required for constructing the diene system. Therefore, it is protected as a diethyl acetal.

Acetalization is the process of converting the aldehyde to an acetal. This is typically achieved by reacting the aldehyde with two equivalents of ethanol (B145695) in the presence of an acid catalyst. jove.com To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is usually removed, often by azeotropic distillation using a Dean-Stark apparatus. total-synthesis.com The resulting diethyl acetal is stable to a wide range of reagents, including bases, nucleophiles, hydrides, and organometallic reagents. total-synthesis.compearson.comchemistrysteps.com

Deacetalization is the reverse reaction, regenerating the aldehyde from the acetal. This is accomplished by treating the acetal with aqueous acid (H₃O⁺), which hydrolyzes the acetal back to the aldehyde and alcohol. wikipedia.orgpearson.com This process is typically performed as the final step in the synthesis once the desired diene structure is in place.

Homocoupling and Heterocoupling Reactions for Carbon-Carbon Bond Formation

Coupling reactions are essential for constructing the carbon skeleton of complex molecules. While often a side reaction, homocoupling can be promoted under specific conditions to form symmetrical dienes. mdpi.com However, for a molecule like (Z,Z)-11,13-Hexadecadienal diethyl acetal, heterocoupling reactions are more synthetically valuable.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for creating the conjugated diene system. For instance, a vinyl halide can be coupled with a vinylborane (Suzuki) or a vinylstannane (Stille) to form the diene. The stereochemistry of the starting materials is generally retained in the product, making these reactions highly effective for synthesizing specific isomers like the (Z,Z)-diene.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a versatile and powerful tool for the formation of carbon-carbon double bonds. acs.org Cross-metathesis (CM) is particularly relevant for the synthesis of conjugated dienes. acs.orgnih.gov This reaction involves the exchange of substituents between two different olefins, catalyzed by transition metal complexes, most commonly those based on ruthenium or molybdenum. acs.org

To achieve the synthesis of a specific conjugated diene, a strategy of "protecting" one of the double bonds of a diene starting material, either electronically or sterically, can be employed to direct the metathesis to the other double bond. acs.orgacs.org For example, a cross-metathesis reaction between a terminal alkene and a diene bearing an electron-withdrawing group on one of its double bonds can lead to the selective formation of a new conjugated diene. acs.org The development of highly active and selective catalysts has made olefin metathesis a practical method for complex molecule synthesis. caltech.edumdpi.com

Reaction Mechanisms in the Formation of this compound

The formation of the target molecule relies on a series of well-understood reaction mechanisms that allow for precise control over the molecular architecture.

The hydroboration of an alkyne proceeds through a four-membered ring transition state where the boron and hydrogen add across the triple bond in a concerted, syn-fashion. wikipedia.orglibretexts.org The boron atom, being the electrophilic partner, adds to the less sterically hindered carbon, and the hydride adds to the more substituted carbon (anti-Markovnikov regioselectivity). libretexts.org

The subsequent protonolysis of the C-B bond involves the protonation of the carbon atom by an acid, with the carboxylate anion coordinating to the boron, facilitating the cleavage of the C-B bond while preserving the stereochemistry of the double bond. youtube.com

The acetalization mechanism under acidic conditions begins with the protonation of the aldehyde's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal after deprotonation. masterorganicchemistry.com This is followed by protonation of the hydroxyl group of the hemiacetal, which then leaves as a water molecule. The resulting resonance-stabilized carbocation is then attacked by a second molecule of alcohol. A final deprotonation step yields the stable acetal. masterorganicchemistry.comyoutube.com

Olefin metathesis proceeds via a [2+2] cycloaddition between the metal-alkylidene catalyst and the substrate olefin to form a metallacyclobutane intermediate. mdpi.com This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new metal-alkylidene. This catalytic cycle continues, leading to the exchange of olefinic partners. mdpi.com

Stereochemical Control in the Synthesis of Conjugated Dienes

The biological activity of pheromones is intrinsically linked to the specific geometry of their double bonds. For the target molecule, achieving the (Z,Z) configuration of the 11,13-diene is paramount. The construction of linear conjugated π-systems presents significant synthetic challenges, as each carbon-carbon double bond must be formed stereoselectively. nih.gov Transition-metal-catalyzed cross-coupling reactions, olefination methods, and rearrangements of enynes or alkynes are common approaches to achieve this. nih.gov

The synthesis of (Z,Z)-conjugated dienes is a notable challenge in organic chemistry. Several methodologies have been developed to address this, providing access to these specific isomers with high fidelity.

One effective strategy involves the use of stereodefined alkenylboronate esters. For instance, 2-([Z]-1-alkenyl)-1,3,2-dioxaborinanes can be used to prepare stereochemically pure (Z,Z)-symmetrical conjugated dienes. asianpubs.org The reaction likely proceeds through an alkenylcopper(I) intermediate that undergoes thermal dimerization, yielding the desired (Z,Z)-diene while retaining the stereochemistry of the starting boronate ester. asianpubs.org This method provides good yields and high stereochemical purity (>98%). asianpubs.org

Another powerful approach is the Wittig reaction and its variants. While the standard Wittig reaction can be Z-selective, achieving high selectivity for dienes requires careful choice of reagents and conditions. nih.gov A one-pot reductive bis-Wittig olefination has been used to generate a homoconjugated tetraene backbone, demonstrating the utility of this reaction in creating multiple Z-configured double bonds in a single sequence. nih.gov

Palladium-catalyzed reactions also offer sophisticated control. A ligand-driven mechanistic dichotomy has been discovered where the choice of phosphine (B1218219) ligand can stereodivergently produce either E- or Z-dienes from a single sulfolene reagent. nih.gov Specifically, the use of a Xantphos ligand with a palladium catalyst enables a highly Z-selective dienylation, which was previously elusive. nih.gov This method shortcuts the synthesis by appending a four-carbon unit with the desired stereochemistry in one step. nih.gov

Homocoupling reactions of organomagnesium compounds catalyzed by manganese(II) chloride have also been shown to preserve the Z-configuration of the starting materials, leading to (Z,Z)-conjugated dienes. mdpi.com

Table 1: Comparison of Methods for (Z,Z)-Diene Synthesis

| Method | Key Reagents/Catalysts | Stereoselectivity | Key Features |

| Alkenylboronate Ester Dimerization | 2-([Z]-1-alkenyl)-1,3,2-dioxaborinanes, CuBr·SMe₂, K-t-butoxide | >98% (Z,Z) | Retains stereochemistry of the starting boronate ester. asianpubs.org |

| Palladium-Catalyzed Dienylation | Sulfolene, Pd/Xantphos catalyst | Highly Z-selective | Ligand-controlled stereodivergent synthesis. nih.gov |

| Organomagnesium Homocoupling | (Z)-alkenyl organomagnesium, MnCl₂ | High | Preserves the stereochemistry of the starting organomagnesium reagent. mdpi.com |

| Wittig Olefination | Phosphorus ylides, Aldehydes | Generally Z-selective | Versatile and widely used; can be adapted for complex molecules. nih.gov |

Regioselectivity refers to the control of where a reaction occurs on a molecule. In the synthesis of conjugated dienes, this means controlling the position of the double bonds and substituents. The development of reactions that form both C=C bonds in a regio- and stereoselective manner is crucial for efficiency. nih.gov

Catalyst-controlled aerobic oxidative Heck reactions provide an elegant solution for regioselective synthesis. By using a palladium(II) catalyst with a specific nitrogen-based ligand, such as 2,9-dimethylphenanthroline, it is possible to couple vinylboronic acids with alkenes to access 1,3-disubstituted conjugated dienes. nih.govacs.org The steric effects of the ligand direct the C-C bond formation to the internal position of the alkene, a regioselectivity opposite to that of traditional Heck reactions. nih.govacs.org

The base-induced ring-opening of sulfolenes, followed by a palladium-catalyzed cross-coupling, is another highly regio- and stereoselective method. nih.gov The substitution pattern on the starting sulfolene ring dictates the regiochemistry of the final diene product. For example, 3-substituted sulfolenes react to form (1Z)-conjugated dienes, introducing an aryl group at the more substituted double bond. nih.gov

Zirconocene (B1252598) complexes offer another route for regioselective transformations. Conjugated dienes can be converted to their zirconocene complexes, which can then be protonolyzed to achieve a partial reduction of the more highly substituted double bond. rsc.org This allows for selective manipulation of one double bond within the conjugated system. rsc.org

More recently, a highly regioselective oxidative cleavage of unsymmetrical conjugated dienes has been developed to produce α,β-unsaturated nitriles. rsc.org This method demonstrates the ability to selectively functionalize one of the C=C bonds within the diene system, showing excellent tolerance for various functional groups. rsc.org

Table 2: Regioselective Synthetic Strategies for Conjugated Dienes

| Strategy | Catalyst/Reagent System | Regiocontrol Mechanism | Outcome |

| Oxidative Heck Reaction | Pd(II) / 2,9-dimethylphenanthroline | Ligand sterics promote C-C bond formation at the internal alkene position. nih.govacs.org | Forms 1,3-disubstituted branched dienes. nih.gov |

| Sulfolene Ring-Opening/Coupling | Base, Pd-catalyst | Substitution pattern on the sulfolene ring directs the coupling position. nih.gov | Forms 1,4-disubstituted or (1Z)-conjugated dienes depending on the starting material. nih.gov |

| Zirconocene Complexation | Zirconocene dichloride, Mg, then acid | Complexation followed by protonolysis at the more substituted double bond. rsc.org | Regioselective partial hydrogenation of the diene. rsc.org |

| Oxidative Cleavage | Ammonium chloride, oxidant | Selective cleavage of the less electron-deficient C=C double bond. rsc.org | Access to α,β-unsaturated nitriles from unsymmetrical dienes. rsc.org |

Utilizing Biomass-Derived Precursors in Synthetic Routes

The move towards sustainable chemistry has spurred interest in using renewable biomass as a starting point for chemical synthesis. The production of insect pheromones and their precursors is an active area of this research, with engineered microorganisms and plants serving as bio-factories. nih.govgoogle.com

Lepidopteran sex pheromones are typically fatty acid-derived metabolites (C10–C18), making them ideal targets for biosynthesis from the fatty acid metabolism of host organisms like yeast. nih.gov The oleaginous yeast Yarrowia lipolytica has been engineered to produce various pheromone precursors. nih.govresearchgate.net By introducing specific fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs) from insects, the yeast's native fatty acid pools (like palmitate) can be converted into the desired unsaturated alcohols. nih.govresearchgate.net

For more complex pheromones, chain-shortening via β-oxidation is required. nih.gov By expressing insect-derived desaturases and directing reductases into the peroxisomes (the site of β-oxidation), yeast can be engineered to produce shorter-chain pheromones. nih.govresearchgate.net For example, strains have been developed to produce (Z)-7-dodecenol and (Z)-9-dodecenol, demonstrating the feasibility of this modular approach. researchgate.net

Plant-based systems are also being explored. Genes for pheromone biosynthesis can be introduced into oilseed crops, allowing pheromone precursors to be produced and stored in the form of triacylglycerols (TAGs) or wax esters (WEs). google.com This "plant factory" approach leverages the plant's natural oil production machinery to create valuable chemicals from atmospheric CO₂. google.com While the direct synthesis of this compound from biomass has not been explicitly detailed, the synthesis of its precursors, such as specific C16 fatty acids and alcohols, is well within the scope of these established biotechnological platforms. nih.govresearchgate.net The foundational C16 backbone is readily available from biomass sources, which can then be enzymatically modified to install the necessary double bonds.

Chemical Reactivity and Transformations

Functional Group Interconversions Involving the Acetal (B89532) Moiety

The diethyl acetal group in (Z,Z)-11,13-Hexadecadienal diethyl acetal is primarily a protective group for the corresponding aldehyde. Acetal groups are known to be stable in neutral or basic environments but are readily hydrolyzed under acidic conditions to regenerate the parent carbonyl compound and the alcohol. researchgate.netacs.org

The principal functional group interconversion is the acid-catalyzed hydrolysis back to (Z,Z)-11,13-Hexadecadienal. chemistrysteps.comorgoreview.com This reaction is typically carried out in the presence of an acid catalyst and excess water to drive the equilibrium towards the aldehyde. chemistrysteps.commasterorganicchemistry.com The mechanism involves protonation of one of the ethoxy groups, followed by its elimination as ethanol (B145695) to form a resonance-stabilized oxonium ion. chemistrysteps.comorgoreview.com Nucleophilic attack by water on this intermediate, followed by deprotonation and a similar sequence to remove the second ethoxy group, yields the final aldehyde. masterorganicchemistry.com

This deprotection is a critical step in synthetic pathways where the aldehyde functionality is required for subsequent reactions, such as oxidation, reduction, or Wittig-type olefinations.

Table 1: Acetal Hydrolysis

| Reactant | Conditions | Product | Description |

|---|

Reactions of the Conjugated Diene System

The conjugated system of double bonds at the C11-C14 positions is the most reactive site within the molecule under many conditions. It can participate in a range of reactions typical of conjugated dienes.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.com The conjugated diene of this compound can react with a dienophile (an alkene or alkyne), typically one bearing electron-withdrawing groups, to form a substituted cyclohexene (B86901) ring. libretexts.orgchemistrysteps.com For the reaction to occur, the acyclic diene must adopt a reactive s-cis conformation. wikipedia.orgchemistrysteps.com While often less stable than the s-trans conformer, a rapid equilibrium usually exists between the two states. libretexts.org Studies on other acyclic (Z)-dienes have shown that Lewis acids can effectively catalyze these reactions, leading to high yields and selectivity. acs.orgacs.org

The reverse reaction, known as the retro-Diels-Alder reaction, can occur at high temperatures, breaking the cyclohexene ring to regenerate the diene and dienophile. wikipedia.org

Table 2: Representative Diels-Alder Reaction

| Diene | Dienophile | Conditions | Product Type |

|---|

Conjugated dienes readily undergo electrophilic addition. lumenlearning.com The reaction of this compound with one equivalent of an electrophile, such as a hydrogen halide (HX), proceeds via a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org This leads to a mixture of two main products: the 1,2-adduct and the 1,4-adduct. libretexts.orgmasterorganicchemistry.com The ratio of these products can often be controlled by the reaction temperature, with lower temperatures favoring the kinetically controlled 1,2-product and higher temperatures favoring the more stable, thermodynamically controlled 1,4-product. lumenlearning.commasterorganicchemistry.com

Nucleophilic additions to unactivated dienes are less common but can occur with strong nucleophiles. More typically, nucleophilic addition to a conjugated system (conjugate or Michael addition) happens when the diene is activated by an electron-withdrawing group, such as a carbonyl. fiveable.me After hydrolysis of the acetal to the aldehyde, the resulting α,β,γ,δ-unsaturated aldehyde could potentially undergo nucleophilic attack.

Table 3: Electrophilic Addition to the Diene

| Reactant | Reagent | Potential Products | Description |

|---|

Derivatization Strategies for Structural Modification

Derivatization is essential for creating analogues of biologically active molecules like pheromones, often for structure-activity relationship studies or for creating analytical standards. researchgate.netresearchgate.net The two functional groups of this compound provide clear handles for structural modification.

Modification via the Aldehyde: The most common strategy involves the initial hydrolysis of the acetal to the free aldehyde. organic-chemistry.org This aldehyde can then be:

Oxidized to the corresponding carboxylic acid.

Reduced to the primary alcohol, (Z,Z)-11,13-hexadecadien-1-ol.

Subjected to Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain.

Modification of the Diene: The diene system can be modified directly through the reactions described in sections 3.2 and 3.4, such as cycloaddition, hydrogenation, or epoxidation, to create a wide array of structurally diverse analogues.

Many synthetic routes for insect pheromones rely on building-block strategies with key coupling reactions, which can be adapted to produce a variety of derivatives from a common intermediate. rsc.org

Oxidative and Reductive Transformations

The conjugated diene system is susceptible to both oxidation and reduction, while the acetal moiety is generally stable under these conditions.

Oxidation: Treatment with strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup will cleave the double bonds of the diene, resulting in the formation of shorter-chain carboxylic acids. stackexchange.comechemi.comlibretexts.org Milder conditions, such as cold, dilute KMnO₄, can lead to syn-dihydroxylation, forming a tetrol across the two double bonds. jove.com Peroxy acids (e.g., m-CPBA) can be used for epoxidation of one or both double bonds.

Reduction: Catalytic hydrogenation is a versatile method for reducing the double bonds of the diene. lumenlearning.comslideshare.net Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically reduce both double bonds to yield the fully saturated 1,1-diethoxyhexadecane. organic-chemistry.org By selecting specific catalysts, such as Lindlar's catalyst, it may be possible to achieve partial reduction, though selectivity can be challenging with conjugated systems.

Table 4: Representative Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | 1. O₃; 2. H₂O₂ | Shorter-chain carboxylic acids |

| Reduction | H₂, Pd/C | 1,1-Diethoxyhexadecane |

Chemo-Enzymatic Transformations

Enzymes offer high selectivity and mild reaction conditions, making them valuable tools for modifying complex molecules.

Enzymatic Hydrolysis: Specific hydrolase or protease enzymes can catalyze the cleavage of acetals, sometimes with enantioselectivity, offering a gentle alternative to acid catalysis. rsc.orglibretexts.org

Enzymatic Oxidation: Lipases can be used to generate peroxy acids in situ from a carboxylic acid and hydrogen peroxide, which then perform a selective epoxidation of the diene's double bonds. nih.govfrontiersin.org This approach avoids the use of potentially harsh, pre-formed peroxy acids.

Enzymatic Reductions/Modifications: In the broader context of pheromone biosynthesis, various enzymes like fatty acid reductases (FARs) and oxidases are responsible for interconverting functional groups like acids, aldehydes, and alcohols. frontiersin.org While not a direct transformation of the title compound, these enzymes could theoretically be applied to its derivatives (e.g., the corresponding acid or alcohol) to achieve specific modifications.

Role in Chemical Ecology and Biological Systems

Identification and Characterization in Biological Contexts (Non-Human)

(Z,Z)-11,13-Hexadecadienal has been identified as a key semiochemical, primarily a sex pheromone component, in several species of Lepidoptera. Its presence has been confirmed through chemical analysis of pheromone gland extracts from female moths. Notable examples include:

Navel Orangeworm (Amyelois transitella) : This pyralid moth, a significant pest of tree nuts, utilizes (Z,Z)-11,13-Hexadecadienal as a major component of its female-produced sex pheromone. nih.govnih.gov

Cedar Processionary Moth (Thaumetopoea bonjeani) : The sex pheromone of this moth is a mixture where (Z,Z)-11,13-Hexadecadienal is a primary constituent, blended with (Z,Z)-11,13-hexadecadienol in a 4:1 ratio. nih.govmdpi.com

Eastern Pine Processionary Moth (Thaumetopoea pinivora) : This species also employs (Z,Z)-11,13-Hexadecadienal as part of its pheromonal communication system. pherobase.com

Iron Prominent (Notodonta dromedarius) : (Z,Z)-11,13-Hexadecadienal is an active sex pheromone ingredient for this notodontid moth. nih.gov

Grape Leaffolder (Desmia funeralis) : This crambid moth uses (Z,Z)-11,13-Hexadecadienal in its chemical signaling. pherobase.com

Meal Moth (Pyralis farinalis) : This species is attracted to a blend containing (Z,Z)-11,13-Hexadecadienal. nih.govpherobase.com

The identification of this compound across different moth families, such as Pyralidae, Notodontidae, and Crambidae, underscores its significance in insect chemical communication. nih.govpherobase.com

Table 1: Insects Known to Utilize (Z,Z)-11,13-Hexadecadienal

| Common Name | Scientific Name | Family | Role of Compound |

|---|---|---|---|

| Navel Orangeworm | Amyelois transitella | Pyralidae | Sex Pheromone nih.govnih.gov |

| Cedar Processionary Moth | Thaumetopoea bonjeani | Thaumetopoeidae | Sex Pheromone nih.govmdpi.compherobase.com |

| Eastern Pine Processionary Moth | Thaumetopoea pinivora | Thaumetopoeidae | Pheromone pherobase.com |

| Iron Prominent | Notodonta dromedarius | Notodontidae | Sex Pheromone nih.gov |

| Grape Leaffolder | Desmia funeralis | Crambidae | Pheromone pherobase.com |

| Meal Moth | Pyralis farinalis | Pyralidae | Attractant nih.govpherobase.com |

Function as a Semiochemical and its Ecological Significance

(Z,Z)-11,13-Hexadecadienal functions as a powerful semiochemical, a chemical substance that carries a message. Its primary and most studied role is as a sex pheromone, mediating interactions crucial for reproduction.

Within a species (intraspecific communication), (Z,Z)-11,13-Hexadecadienal is a critical signal for mate location. Female moths release the pheromone to attract conspecific males, often from a distance. The specificity of this chemical signal is often maintained by its presence in a precise blend with other compounds. For instance, in the Cedar Processionary Moth, the ratio of (Z,Z)-11,13-Hexadecadienal to (Z,Z)-11,13-hexadecadienol is crucial for optimal attraction. nih.govmdpi.com

The sex pheromone of the Navel Orangeworm is a more complex blend that includes not only (Z,Z)-11,13-Hexadecadienal but also unusual long-chain polyunsaturated hydrocarbons. Field tests have demonstrated that the full blend is significantly more attractive to male Navel Orangeworm moths than the aldehyde alone, highlighting the importance of the complete pheromone bouquet for effective intraspecific communication. researchgate.net

Interestingly, the chemical signal of one species can sometimes be detected by another (interspecific communication). For example, the pheromone of the Navel Orangeworm also attracts the Meal Moth, Pyralis farinalis. nih.govresearchgate.net However, the addition of (Z,Z)-11,13-hexadecadien-1-yl acetate (B1210297) to the blend acts as a behavioral antagonist for the Meal Moth, preventing a response. nih.gov This illustrates how subtle differences in pheromone blends can contribute to reproductive isolation between closely related species.

The biological activity of (Z,Z)-11,13-Hexadecadienal is initiated when molecules of the compound are detected by specialized olfactory sensory neurons located in the antennae of the receiving insect. This detection elicits a measurable electrical response in the antenna, a phenomenon studied using electroantennography (EAG). EAG studies have confirmed that the antennae of male Navel Orangeworm moths exhibit a strong response to (Z,Z)-11,13-Hexadecadienal, indicating the presence of specific receptors for this molecule.

The process of pheromone detection is a complex cascade. It is believed that after entering the pores of the sensory hairs (sensilla) on the antenna, the lipophilic pheromone molecule is bound by pheromone-binding proteins (PBPs). These proteins transport the pheromone through the aqueous sensillar lymph to the dendritic membrane of an olfactory receptor neuron. Here, the pheromone interacts with a specific olfactory receptor (OR), leading to the opening of an ion channel and the generation of a nerve impulse. This signal is then transmitted to the brain, resulting in a behavioral response, such as flight towards the pheromone source.

Biosynthetic Pathways and Precursors in Organisms

The biosynthesis of (Z,Z)-11,13-Hexadecadienal has been particularly well-studied in the Navel Orangeworm, Amyelois transitella. Research has shown that this moth utilizes a pathway common for "Type I" moth pheromones, which are typically C10-C18 unsaturated aldehydes, alcohols, or acetates. nih.govnih.gov

The proposed biosynthetic pathway for (Z,Z)-11,13-Hexadecadienal in the Navel Orangeworm is as follows:

Starting Precursor : The pathway begins with a common fatty acid, palmitic acid (a saturated 16-carbon fatty acid). nih.gov

First Desaturation : A Δ11-desaturase enzyme introduces a double bond at the 11th carbon position of palmitic acid, forming (Z)-11-hexadecenoic acid. nih.govnih.gov

Second Desaturation : Another desaturation step occurs to create the conjugated diene system, resulting in (11Z,13Z)-11,13-hexadecadienoic acid. nih.govnih.gov

Reduction and Oxidation : The resulting dienoic acid is then reduced to the corresponding alcohol, (Z,Z)-11,13-hexadecadienol, which is subsequently oxidized to form the final aldehyde product, (Z,Z)-11,13-Hexadecadienal. nih.gov

This entire process is believed to occur within the female moth's pheromone gland and is regulated by a neurohormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN). escholarship.org

Interactions with Biological Receptors (Non-Human Specific)

The perception of (Z,Z)-11,13-Hexadecadienal at the molecular level involves its interaction with specific olfactory receptors (ORs) on the surface of olfactory sensory neurons in the insect's antenna. These receptors are transmembrane proteins that form a ligand-gated ion channel complex with a highly conserved co-receptor known as Orco.

While the specific receptor for (Z,Z)-11,13-Hexadecadienal has not been definitively identified in all species, studies on related pheromones provide a model for its action. For example, in the moth Heliothis virescens, the receptor HR13 is activated by the related pheromone (Z)-11-hexadecenal. The detection of these lipid-derived pheromones is often facilitated by another protein, the Sensory Neuron Membrane Protein (SNMP). nih.gov SNMP is a CD36-related receptor that is thought to act as a co-receptor, capturing the pheromone molecule and presenting it to the olfactory receptor complex. nih.gov It is highly probable that a similar mechanism involving a specific OR and SNMP is responsible for the detection of (Z,Z)-11,13-Hexadecadienal in species like the Navel Orangeworm.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the analysis of (Z,Z)-11,13-Hexadecadienal diethyl acetal (B89532), enabling its separation from reaction byproducts, starting materials, and other isomers. This ensures a highly pure sample for subsequent characterization and use.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a primary tool for assessing the purity of volatile and semi-volatile compounds like (Z,Z)-11,13-Hexadecadienal diethyl acetal. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For this specific acetal, a non-polar or medium-polarity capillary column is typically effective. The high temperatures at the injector port and within the column oven ensure the compound remains in its gaseous state. Purity is determined by the relative area of the peak corresponding to the target compound against the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique, particularly useful for compounds that may be thermally sensitive, although the acetal is generally stable under GC conditions. In HPLC, the compound is separated based on its interaction with a solid stationary phase (like silica (B1680970) or a bonded C18 phase) and a liquid mobile phase. A UV detector is often used, set to a wavelength where the conjugated diene system of the molecule absorbs light.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Typically a fused silica capillary column with a non-polar (e.g., DB-5) or polar (e.g., wax-based) coating. | Typically a C18 or silica column. |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | A solvent or mixture of solvents (e.g., Hexane/Ethyl Acetate). |

| Detection | Flame Ionization Detector (FID). | UV Detector (set at the λmax of the conjugated diene). |

| Primary Use | Purity assessment, isomeric ratio determination. | Purification and purity analysis. |

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to elucidate its structural features. Different spectroscopic methods provide complementary pieces of information that, when combined, confirm the precise structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum would show characteristic signals for the acetal proton, the vinylic protons of the conjugated diene, the methylene (B1212753) protons adjacent to the double bonds and the acetal group, the protons of the ethyl groups on the acetal, and the long aliphatic chain protons.

¹³C NMR: Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. Key signals would include those for the acetal carbon, the four sp² carbons of the conjugated diene system, the carbons of the two ethoxy groups, and the carbons of the long alkyl chain.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) or between protons and the carbons they are directly attached to (HSQC).

| Ion Type | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 310 |

| [M-C₂H₅O]⁺ | Loss of an ethoxy group | 265 |

| [C₆H₁₁O₂]⁺ | Fragment containing the diethyl acetal group | 115 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Key absorptions for this compound would include C-H stretching from the alkyl chain and double bonds, C=C stretching from the conjugated diene, and strong C-O stretching from the acetal group. The absence of a strong C=O stretch (around 1730 cm⁻¹) confirms the conversion of the parent aldehyde to the acetal.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for analyzing systems of conjugated double bonds. libretexts.org Molecules with conjugated pi systems have smaller energy gaps for π-π* electronic transitions compared to isolated double bonds, resulting in absorption at longer wavelengths. libretexts.org The conjugated diene system in this compound acts as a chromophore, which is the part of a molecule that strongly absorbs light in the UV-Vis region. libretexts.org The spectrum is expected to show a characteristic maximum absorbance (λmax) in the near-ultraviolet range, typically around 230-240 nm, which is indicative of a conjugated diene structure. pressbooks.pubslideshare.net

| Spectroscopy | Functional Group / System | Expected Absorption |

| IR | C-H (sp³) | ~2850-2960 cm⁻¹ |

| IR | C=C (conjugated, Z) | ~1650 cm⁻¹ (weak), ~730 cm⁻¹ (bend) |

| IR | C-O (acetal) | ~1050-1150 cm⁻¹ (strong) |

| UV-Vis | Conjugated Diene | λmax ≈ 234 nm |

X-ray Crystallography for Absolute Stereochemistry (if applicable to derivatives)

X-ray crystallography stands as the most definitive method for the determination of the three-dimensional structure of a molecule, and crucially, for establishing the absolute stereochemistry of chiral compounds. nih.govnih.govresearchgate.net This technique relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise spatial arrangement of each atom.

For a molecule to be a candidate for absolute stereochemistry determination by X-ray crystallography, it must be chiral and available as a single enantiomer. nih.gov The compound , this compound, is itself achiral. It does not possess any stereocenters and therefore exists as a single, non-chiral structure. Consequently, the direct determination of its absolute stereochemistry is not applicable as it does not have enantiomers.

However, X-ray crystallography becomes a powerful tool if a chiral derivative of (Z,Z)-11,13-Hexadecadienal is synthesized. This is a common strategy in organic chemistry to elucidate the absolute configuration of a newly created stereocenter during a synthesis. For instance, if the double bonds in the hexadecadienal chain were to be asymmetrically modified to introduce chirality (e.g., through asymmetric epoxidation or dihydroxylation), the resulting product would be chiral.

To determine the absolute configuration of such a chiral derivative, it would first need to be reacted with a chiral resolving agent or a chiral auxiliary of known absolute stereochemistry. This reaction would produce a pair of diastereomers. After separation of the diastereomers, a single diastereomer can be crystallized. The resulting crystal, now containing a known chiral center from the auxiliary, can be analyzed by X-ray crystallography. The analysis of anomalous dispersion effects, often aided by the presence of heavier atoms, allows for the unambiguous determination of the absolute configuration of all stereocenters in the molecule. nih.govresearchgate.net By knowing the absolute configuration of the incorporated chiral auxiliary, the absolute configuration of the newly formed stereocenters in the hexadecadienal derivative can be definitively assigned.

The table below outlines the general workflow for determining the absolute stereochemistry of a chiral derivative of (Z,Z)-11,13-Hexadecadienal.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Synthesis of a Chiral Derivative | Introduce a stereocenter into the (Z,Z)-11,13-Hexadecadienal backbone through an asymmetric reaction. | The reaction must be stereoselective to produce a non-racemic mixture. |

| 2. Formation of Diastereomers | React the chiral derivative with a chiral auxiliary of known absolute configuration. | The auxiliary must be enantiomerically pure and form a stable, crystalline derivative. |

| 3. Separation of Diastereomers | Separate the resulting diastereomers using techniques such as chromatography or fractional crystallization. | The separation must be efficient to isolate a single diastereomer. |

| 4. Single Crystal Growth | Grow a high-quality single crystal of the isolated diastereomer suitable for X-ray diffraction. | This can be a challenging and time-consuming step. |

| 5. X-ray Diffraction Analysis | Collect X-ray diffraction data from the single crystal. | The presence of a heavy atom can enhance the anomalous scattering signal, improving the reliability of the absolute configuration determination. researchgate.net |

| 6. Structure Solution and Refinement | Solve the crystal structure and refine the model to determine the precise atomic coordinates. The Flack parameter is a key indicator of the correctness of the assigned absolute structure. nih.gov | A Flack parameter close to zero with a small error indicates a high confidence in the assigned absolute stereochemistry. |

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis

The structural and energetic properties of (Z,Z)-11,13-Hexadecadienal diethyl acetal (B89532) are dictated by its significant conformational flexibility. The molecule consists of a long, saturated alkyl chain, a conjugated (Z,Z)-diene system, and a diethyl acetal terminus. Each of these features contributes to a complex potential energy surface with numerous local minima, each corresponding to a different conformer.

Molecular modeling techniques are employed to explore this conformational space. A typical workflow involves:

Conformational Search: Initial exploration of possible conformations is performed using methods like molecular mechanics (MM) force fields (e.g., GFN-FF) or semi-empirical methods, which are computationally inexpensive. chemrxiv.org Advanced algorithms, such as the Kennard-Stone algorithm, can be used to select a diverse set of conformations for further analysis. ugent.be

Geometry Optimization: The conformers identified are then subjected to geometry optimization using higher levels of theory, most commonly Density Functional Theory (DFT), to find the precise coordinates of the lowest energy structures. nih.gov

Energy Calculation: Single-point energy calculations using highly accurate methods, such as coupled-cluster (e.g., DLPNO-CCSD(T)), provide refined energy rankings of the conformers. chemrxiv.org

Table 1: Key Dihedral Angles for Conformational Analysis of (Z,Z)-11,13-Hexadecadienal diethyl acetal

| Dihedral Angle | Description | Expected Influence on Conformation |

| C10-C11-C12-C13 | Defines the orientation around the central single bond of the diene system. | Rotation is restricted due to conjugation; influences the planarity and shape of the diene moiety. |

| C9-C10-C11=C12 | Rotation around the C10-C11 bond determines the position of the alkyl chain relative to the diene. | Steric interactions can favor specific staggered conformations. |

| H-C1-O-C(ethyl) | Defines the orientation of the ethyl groups in the acetal. | Influences the steric accessibility of the acetal group for chemical reactions like hydrolysis. |

This table is illustrative of the types of parameters analyzed in a computational conformational study.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn governs its reactivity. youtube.com DFT is the most common method for these calculations, providing insights into several key electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's chemical stability. researchgate.net For the diethyl acetal, the HOMO would likely be localized on the π-system of the conjugated diene, making this the most probable site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. researchgate.net For this molecule, the oxygen atoms of the acetal group would be regions of high negative potential, while the hydrogen atoms and the acetal carbon would be regions of positive potential.

Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and identify reactive sites.

Table 2: Predicted Electronic Properties and Reactivity Sites

| Property | Predicted Characteristic for this compound | Implication for Reactivity |

| HOMO Location | Primarily on the C11=C12-C13=C14 conjugated π-system. | Site for reaction with electrophiles. |

| LUMO Location | Distributed across the σ* orbitals of the C-O bonds in the acetal. | Site for nucleophilic attack, though less favorable without prior activation. |

| Most Negative Potential (MEP) | Oxygen atoms of the diethyl acetal. | Site for protonation under acidic conditions, initiating hydrolysis. gla.ac.uk |

| Most Positive Potential (MEP) | Acetal carbon (C1) and its attached hydrogen. | Susceptible to nucleophilic attack after activation. |

This table is based on general principles of electronic structure theory as applied to the target molecule.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting spectroscopic data (NMR, IR), which is invaluable for confirming the structure of synthetic products like pheromone intermediates. rsc.org

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating nuclear magnetic shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Such calculations can accurately predict both ¹H and ¹³C NMR spectra, helping to assign stereochemistry and confirm the successful formation of the target molecule. nih.govrsc.org For complex molecules, comparing a full set of experimental and calculated shifts can resolve ambiguities. nih.gov

IR Spectra Prediction: DFT calculations can also predict vibrational frequencies and their intensities, generating a theoretical infrared (IR) spectrum. nih.govresearchgate.net These calculated frequencies are often systematically overestimated due to the harmonic approximation and require scaling factors for better agreement with experimental data. nih.gov Machine learning models trained on experimental and DFT data are emerging as even more accurate methods. arxiv.org The predicted IR spectrum would be used to confirm the presence of key functional groups, such as the C=C stretches of the diene and the characteristic C-O stretches of the acetal group, and the absence of a carbonyl (C=O) peak, confirming the aldehyde has been protected.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value (Illustrative) | Significance |

| ¹³C NMR | Acetal Carbon (C1) | ~103 ppm | Confirms presence of the acetal group. |

| Alkene Carbons (C11-C14) | ~125-135 ppm | Confirms presence of the diene system. | |

| Ethoxy Carbons (-OCH₂CH₃) | ~60 ppm (CH₂) and ~15 ppm (CH₃) | Confirms the diethyl nature of the acetal. | |

| ¹H NMR | Acetal Proton (H on C1) | ~4.5 ppm (triplet) | Characteristic signal for an acetal proton. |

| Alkene Protons (H on C11-C14) | ~5.3-6.0 ppm (complex multiplet) | Confirms the diene system and its stereochemistry through coupling constants. | |

| IR | C=C Stretch (conjugated) | ~1650 cm⁻¹ | Indicates the presence of the conjugated diene. |

| C-O Stretch (acetal) | ~1150-1050 cm⁻¹ (strong, multiple bands) | Confirms the presence of the acetal functional group. | |

| =C-H Stretch | ~3015 cm⁻¹ | Indicates vinylic C-H bonds. |

Note: These are representative values. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in studying the mechanisms of the reactions used to synthesize (Z,Z)-11,13-Hexadecadienal and its acetal precursor. The acetal group itself is used for protection, and its formation and removal are key steps.

Acetal Hydrolysis (Deprotection): The final step in the synthesis of the target pheromone is the acid-catalyzed hydrolysis of the diethyl acetal to reveal the aldehyde. Computational studies can model this mechanism in detail. chemistrysteps.com The process involves protonation of an acetal oxygen, loss of an ethanol (B145695) molecule to form a resonance-stabilized oxocarbenium ion intermediate, attack by water, and subsequent proton transfers. masterorganicchemistry.com DFT calculations can determine the activation energies for each step, confirming the structure of the transition states and the rate-determining step, which is typically the formation of the carbocation. rsc.org

Wittig Reaction: The stereoselective formation of the (Z)-double bond often relies on a Wittig reaction. Computational studies using DFT have been crucial in refining our understanding of the Wittig mechanism. rsc.orgresearchgate.net These studies analyze the formation of the oxaphosphetane intermediate and the subsequent decomposition to an alkene and phosphine (B1218219) oxide. nih.gov Calculations can predict the energies of the transition states leading to both the cis (Z) and trans (E) products, explaining the high (Z)-selectivity observed with non-stabilized ylides under salt-free conditions. researchgate.netcomporgchem.com

Hydroboration-Protonolysis: This reaction is often used to convert an alkyne into a (Z)-alkene, a key step in constructing the diene system. Computational modeling can elucidate the mechanism of the syn-addition of the B-H bond across the triple bond and the subsequent protonolysis step that replaces the boron with a hydrogen atom. nih.govmasterorganicchemistry.com DFT studies can map the potential energy surface, identify transition states, and explain the high stereoselectivity of the reaction. nih.govresearchgate.netresearchgate.net

Table 4: Application of Computational Chemistry to Key Synthetic Reactions

| Reaction Step | Computational Method | Investigated Properties | Key Insights |

| Acetal Hydrolysis | DFT with solvent model | Transition state energies, reaction intermediates, activation barriers. | Confirmation of oxocarbenium ion pathway; identification of rate-limiting step. |

| Wittig Reaction | DFT | Oxaphosphetane intermediate stability, transition state geometries (puckered vs. planar). | Rationalization of high (Z)-selectivity with non-stabilized ylides. researchgate.net |

| Hydroboration | DFT | Transition state for B-H addition, regioselectivity, stereoselectivity. | Elucidation of the concerted four-membered ring transition state leading to syn-addition. masterorganicchemistry.com |

Environmental Fate and Degradation Studies Academic Perspective

Photochemical and Thermal Degradation Pathways

The photochemical and thermal degradation pathways of (Z,Z)-11,13-Hexadecadienal diethyl acetal (B89532) are not extensively documented in publicly available scientific literature. However, based on the chemical structure, which includes a conjugated diene system, several degradation routes can be anticipated. Conjugated dienes are known to undergo various photochemical reactions, including cis-trans isomerization and cycloaddition reactions when exposed to ultraviolet radiation. caltech.edu The presence of a conjugated system suggests potential for photosensitized reactions in the environment.

Under thermal stress, the stability of the acetal group and the unsaturated carbon chain would be the primary concern. While specific thermal degradation data for this compound is unavailable, acetals are generally susceptible to hydrolysis under acidic conditions, which can be accelerated by heat. researchgate.net

Biotransformation in Environmental Matrices

Specific studies on the biotransformation of (Z,Z)-11,13-Hexadecadienal diethyl acetal in environmental matrices such as soil and water are scarce. However, general principles of microbial degradation of similar organic compounds can provide some insights. The biotransformation of long-chain aliphatic and unsaturated compounds in soil is often initiated by microbial enzymes. youtube.com

For this compound, a primary biotransformation pathway would likely involve the hydrolysis of the acetal to yield (Z,Z)-11,13-Hexadecadienal and ethanol (B145695). This reaction is often catalyzed by microbial hydrolases present in soil and water. inchem.org Following hydrolysis, the resulting aldehyde could be further metabolized through oxidation to the corresponding carboxylic acid, which can then enter into common fatty acid degradation pathways. inchem.org The unsaturated nature of the carbon chain may also be susceptible to microbial-mediated reduction or epoxidation.

Persistence and Mobility in Ecological Systems

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The synthesis of insect pheromones like (Z,Z)-11,13-Hexadecadienal is a critical area of research, with a constant need for more efficient and cost-effective methods. The diethyl acetal (B89532) of this compound is a crucial intermediate, often used to protect the sensitive aldehyde group during synthesis to prevent the isomerization of the (Z,Z)-conjugated diene system.

Current synthetic strategies have involved multi-step processes, some with seven or more reaction steps. Researchers have noted that introducing the aldehyde functional group in its protected acetal form early in the synthesis can be advantageous, particularly for larger-scale preparations. A reported C10 + C3 + C3 synthetic strategy successfully utilized an acetal derivative to preserve the diene's geometry during oxidation steps. Another approach utilized key building blocks like 10-iododecanal and employed Sonogashira-Hagihara coupling and Brown's hydroboration-protonolysis as key reactions.

Future research should focus on developing novel catalytic methods that can construct the (Z,Z)-conjugated diene with high stereoselectivity, potentially reducing the number of synthetic steps. Exploring new cross-coupling reactions or metathesis catalysts could lead to more direct and atom-economical routes. The development of one-pot procedures that form the protected acetal and perform subsequent coupling reactions without isolating intermediates would represent a significant advancement in efficiency.

Elucidation of Broader Biological Roles and Mechanisms

The biological activity of the parent aldehyde, (Z,Z)-11,13-Hexadecadienal, is well-documented. It is a principal sex pheromone component for the navel orangeworm, Amyelois transitella, and is also utilized by other lepidopteran species, including the cedar processionary moth (Thaumetopoea bonjeani) and the iron prominent moth (Notodonta dromedarius). The biosynthesis of this aldehyde in the navel orangeworm is believed to originate from palmitic acid through desaturation, reduction, and oxidation steps, a process regulated by a pheromone biosynthesis-activating neuropeptide (PBAN).

However, the biological role of the (Z,Z)-11,13-Hexadecadienal diethyl acetal itself is an unexplored frontier. As a synthetic artifact, it is not known to be produced naturally. Future research could investigate whether this acetal or similar derivatives exhibit any biological activity. Studies could explore if it can act as an antagonist or a modified agonist at the pheromone receptors of male moths, potentially interfering with their ability to detect the natural pheromone. Such findings could have practical applications in pest management. Furthermore, while the aldehyde's role is known, the precise molecular interactions at the receptor level, especially how it functions within its multi-component pheromone blend, require deeper elucidation.

Advanced Understanding of Structure-Activity Relationships in Chemical Ecology

For the navel orangeworm, (Z,Z)-11,13-Hexadecadienal is part of a complex, four-component pheromone blend necessary for optimal attraction. This blend includes (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and a specific hydrocarbon, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene. The combination of these Type I (oxygenated) and Type II (hydrocarbon) pheromone components is crucial; the aldehyde alone is only minimally attractive. Wind tunnel bioassays have demonstrated that different components of the blend are required for sequential behaviors, from upwind flight to landing on the pheromone source.

An advanced understanding of these structure-activity relationships (SAR) is a key area for future research. This involves the synthesis of a wide array of analogues of (Z,Z)-11,13-Hexadecadienal and its diethyl acetal. By systematically modifying the carbon chain length, the geometry and position of the double bonds, and the nature of the terminal functional group (or the acetal protecting group), researchers can map the structural requirements of the insect's olfactory receptors. This would clarify why specific isomers and components are active while others are not, providing fundamental insights into the evolution of chemical communication.

Integration with Green Chemistry Principles in Synthesis

The industrial synthesis of pheromones often faces challenges, including the use of toxic reagents and the generation of chemical waste. The synthesis of (Z,Z)-11,13-Hexadecadienal and its acetal is no exception. Future research must prioritize the integration of green chemistry principles to develop more sustainable synthetic routes.

This involves several potential avenues:

Catalysis: Shifting from stoichiometric reagents (e.g., in traditional Wittig reactions) to highly efficient catalytic methods to improve atom economy and reduce waste.

Biocatalysis: Exploring the use of enzymes or whole-cell systems to perform key transformations, such as stereoselective reductions or oxidations, under mild, aqueous conditions.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents.

Process Intensification: Utilizing technologies like flow chemistry to improve reaction control, enhance safety, minimize waste, and facilitate easier scale-up of the synthesis of the diethyl acetal intermediate.

By focusing on these principles, future synthetic strategies can become not only more efficient but also more environmentally benign.

Exploration of New Catalytic Applications and Transformations

Beyond its role as a synthetic intermediate, the this compound molecule, with its conjugated diene system, is a platform for further chemical exploration. The diene functionality is a versatile building block in organic synthesis.

Future research could explore the utility of this acetal in various catalytic transformations. For instance:

Diels-Alder Reactions: The conjugated diene could serve as a reactant in cycloaddition reactions to construct complex cyclic and bicyclic structures, which could be precursors to novel bioactive compounds.

Catalytic Hydrogenation: Selective hydrogenation of the diene system could yield different mono-unsaturated or fully saturated acetals, creating a library of related compounds for SAR studies or other applications.

Metathesis Reactions: Cross-metathesis with other olefins could be used to elaborate the carbon skeleton, leading to new long-chain acetals with potentially interesting properties.

Investigating the reactivity of the this compound in these and other catalytic processes could open up new pathways for creating diverse and valuable chemical structures.

Q & A

What are the most efficient synthetic routes for producing (Z,Z)-11,13-hexadecadienal with high stereochemical purity?

Basic Research Focus

The compound is synthesized via stereospecific methods, such as the reduction of conjugated diynes using dicyclohexylborane to achieve >99.5% purity of the Z,Z isomer . A patent (IN 202047040835) describes an environmentally benign route starting from 11-dodecyn-1-ol, involving sequential oxidation and acetalization steps to yield the pheromone intermediate . Key steps include:

- Diyne reduction : Selective hydroboration with dicyclohexylborane minimizes isomerization.

- Oxidation : Pyridinium chlorochromate (PCC) converts terminal alcohols to aldehydes without over-oxidation .

How is (Z,Z)-11,13-hexadecadienal identified and quantified in pheromone blends?

Basic Research Focus

Gas chromatography (GC) coupled with electroantennographic detection (EAD) is standard. For example:

- GC-EAD : Antennal responses to pheromone components are measured to confirm bioactivity. Dose-dependent electrophysiological responses in Amyelois transitella antennae validate the compound’s role .

- Capillary GC : Cholesteryl cinnamate liquid crystal columns resolve geometric isomers, critical for distinguishing Z,Z from E,Z configurations .

What experimental challenges arise in maintaining stereochemical fidelity during large-scale synthesis?

Advanced Research Focus

Isomerization during purification or storage is a major issue. Methodological solutions include:

- Low-temperature protocols : Reactions performed at ≤0°C to prevent thermal isomerization .

- Inert atmospheres : Use of argon/nitrogen to avoid oxidative degradation of dienals.

- Analytical validation : Regular GC-MS checks to monitor isomer ratios, with adjustments to reaction conditions if purity drops below 99% .

How do researchers design dose-response experiments for electrophysiological studies of pheromone activity?

Advanced Research Focus

Dose-response curves are generated using controlled stimulus delivery:

- Stimulus preparation : Aliquots of (Z,Z)-11,13-hexadecadienal in hexane (10 μg/μL) are loaded onto filter paper, evaporated, and delivered via syringe .

- Antennae calibration : Responses <1,500 μV (for a 3,000 μV baseline) are discarded to ensure data reliability .

- Controls : Hexane-only and empty syringes rule out solvent or mechanical artifacts .

How should conflicting ecological toxicity data for (Z,Z)-11,13-hexadecadienal be addressed in risk assessments?

Advanced Research Focus

While the compound is classified as Category 1 for acute/chronic aquatic toxicity in formulations , no standalone ecotoxicological studies exist . Mitigation strategies include:

- Tiered testing : Begin with Daphnia magna acute toxicity assays (OECD 202) and progress to mesocosm studies if thresholds are exceeded.

- Field monitoring : Track pheromone persistence in water/sediment near agricultural sites using LC-MS/MS .

What methodologies resolve contradictions in pheromone blend composition across studies?

Advanced Research Focus

Blend variations (e.g., inclusion of ethyl palmitate or acetates) are resolved via:

- Comparative GC-EAD : Antennal responses to individual blend components identify synergists/antagonists .

- Field trials : Traps baited with pure (Z,Z)-11,13-hexadecadienal vs. multi-component blends compare attraction rates. For Amyelois transitella, adding ethyl-(Z,Z)-11,13-hexadecadienoate increases trap efficacy by 40% .

What strategies optimize the stability of (Z,Z)-11,13-hexadecadienal in field applications?

Advanced Research Focus

Degradation via UV or oxidation is mitigated by:

- Microencapsulation : Polymer matrices (e.g., polyurea) extend release and reduce photodegradation.

- Antioxidants : Addition of BHT (butylated hydroxytoluene) at 0.1% w/w preserves aldehyde functionality .

- Environmental modeling : Predictive half-life models based on solar irradiance and humidity guide application timing .

How is the role of (Z,Z)-11,13-hexadecadienal elucidated in insect behavior beyond attraction?

Advanced Research Focus

Behavioral assays and neurophysiology tools are combined:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。